molecular formula C12H18N4O2S B2751491 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946205-75-0

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2751491
CAS No.: 946205-75-0
M. Wt: 282.36
InChI Key: LZUIPCNBIVGQMI-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including structures similar to the chemical , have been shown to exhibit significant adenosine receptor affinity. Notably, certain compounds within this class demonstrate antagonist activity at the A1 adenosine receptor, surpassing the efficacy of theophylline, a known adenosine receptor antagonist. This suggests potential applications in modulating adenosine receptor-mediated physiological processes, which could include therapeutic targets for cardiovascular diseases, neurological disorders, and inflammation (R. Quinn, P. Scammells, D. J. Tucker, 1991).

Anti-Inflammatory and Analgesic Properties

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results, with some derivatives demonstrating a therapeutic index superior to phenylbutazone and indomethacin, traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Moreover, specific compounds within this series are notable for their lack of ulcerogenic activity, indicating potential as safer alternatives to conventional NSAIDs (G. Auzzi, F. Bruni, et al., 1983).

Anticancer and Anti-5-Lipoxygenase Activities

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have identified compounds with significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. Such findings suggest the potential utility of these compounds in cancer therapy and inflammation management (A. Rahmouni, Sawssen Souiei, et al., 2016).

Herbicidal Activity

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties has unveiled their potential as herbicides. Preliminary bioassays indicate that these compounds exhibit promising herbicidal activity against various plant species, such as rape and barnyard grass. This suggests a potential application in agriculture for the management of weed species that impact crop yield (H. Liu, Hong-Qing Wang, Zhaojie Liu, 2007).

Phosphodiesterase 5 (PDE5) Inhibitors

1H-Pyrazolo[4,3-d]pyrimidines, a related class, have been identified as potent and selective inhibitors of phosphodiesterase 5 (PDE5), with implications for treating erectile dysfunction and other conditions related to PDE5 activity. Subsequent modifications, including the substitution of 2-(2,2,2-trifluoroethoxy)ethyl, have led to the development of more selective and potent inhibitors, highlighting the therapeutic potential of these compounds in urological and cardiovascular diseases (M. Tollefson, Brad A. Acker, et al., 2010).

Future Directions

The future directions for this compound and similar pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-(3-methylbutylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-8(2)3-6-19-12-14-10-9(11(18)15-12)7-13-16(10)4-5-17/h7-8,17H,3-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUIPCNBIVGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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